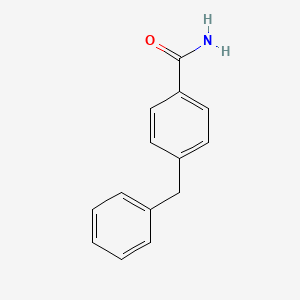

4-Benzylbenzamide

Description

Contextual Significance of Benzamide (B126) Scaffolds in Chemical Science

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, is a privileged structure in medicinal chemistry. ontosight.aimdpi.com Benzamide derivatives are a class of compounds extensively studied for their wide-ranging biological activities. ontosight.aiontosight.ai These activities include potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The versatility of the benzamide core allows for the introduction of various substituents, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, permeability, and interaction with biological targets. ontosight.ai

The amide bond within the benzamide structure is a crucial feature, as it is a common motif in many biologically active molecules and plays a significant role in biological processes. mdpi.com The stability and the relative ease of synthesis from commercially available materials make benzamide derivatives attractive starting points for the development of new therapeutic agents. mdpi.com Researchers have explored benzamide derivatives as ligands for a variety of receptors and enzymes, leading to potential applications in treating conditions such as neurological disorders and pain. ontosight.ai

Evolution of Research Interest in 4-Benzylbenzamide and its Analogues

Research interest in this compound and its analogues has evolved from initial discoveries of their biological activities to more targeted investigations into their mechanisms of action and therapeutic potential. Initially, studies on benzamide derivatives were broad, exploring their general pharmacological properties. ontosight.aiontosight.ai

More recently, research has become more focused. For instance, this compound has been identified as a co-crystal inhibitor of human secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory diseases. semanticscholar.org This discovery has spurred further investigations into this compound derivatives as potential treatments for conditions like coronary artery disease. nih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the benzamide scaffold to enhance its inhibitory activity against sPLA2. nih.gov

In parallel, research on structural analogues, such as N-benzylbenzamide derivatives, has revealed their potential as inhibitors of other biological targets. A significant area of investigation is their role as tubulin polymerization inhibitors, which is a key mechanism for anticancer agents. worktribe.comresearchgate.net Studies have shown that certain N-benzylbenzamide derivatives can bind to the colchicine (B1669291) binding site of tubulin, leading to potent antitumor activities. worktribe.com The evolution of research in this area highlights a progression from identifying a hit compound to designing and synthesizing a range of derivatives with improved potency and selectivity for specific biological targets.

Scope and Trajectories of Current Research on this compound

Current research on this compound and its analogues is diverse, with several key trajectories aimed at developing novel therapeutic agents. A major focus remains on their role as inhibitors of enzymes implicated in various diseases.

One of the primary areas of investigation is their activity as secretory phospholipase A2 (sPLA2) inhibitors . This compound itself has been studied in this context, with molecular docking studies confirming its interaction with the active site of human sPLA2. semanticscholar.org Derivatives of this compound are being developed and optimized for the treatment of inflammatory conditions and coronary artery disease. nih.govrjptonline.org

Another significant trajectory is the exploration of N-benzylbenzamide derivatives as tubulin polymerization inhibitors for cancer therapy. worktribe.comresearchgate.netnih.gov Research in this area involves the design and synthesis of novel derivatives that can effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. worktribe.comresearchgate.net Some of these compounds have shown potent antiproliferative activity against various cancer cell lines, including those that are multidrug-resistant. worktribe.comacs.org

The scope of research has also expanded to include other potential applications. For example, N-benzylbenzamide derivatives have been investigated as tyrosinase inhibitors , which have applications in treating skin hyperpigmentation disorders. nih.gov Additionally, the potential of benzamide derivatives in the context of neurodegenerative diseases, such as Alzheimer's disease, is an emerging area of interest. mdpi.com

The synthesis of novel derivatives remains a cornerstone of current research. ekb.egresearchgate.netjocpr.com Scientists are continuously developing new synthetic methodologies to create diverse libraries of this compound analogues and other benzamide derivatives for biological screening. researchgate.netcbijournal.com This ongoing synthetic effort, coupled with advanced computational and biological evaluation techniques, is expected to lead to the discovery of new and more effective therapeutic agents based on the this compound scaffold.

Research on this compound and its Analogues

| Research Area | Biological Target | Potential Application |

| Anti-inflammatory | Secretory Phospholipase A2 (sPLA2) | Inflammatory diseases, Coronary artery disease |

| Anticancer | Tubulin Polymerization | Various types of cancer |

| Skin Hyperpigmentation | Tyrosinase | Cosmeceuticals and dermatology |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's disease |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-benzylbenzamide |

InChI |

InChI=1S/C14H13NO/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) |

InChI Key |

BGTIIRYHWGADFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Benzylbenzamide

Established Synthetic Routes to 4-Benzylbenzamide and its Direct Precursors

The primary and most direct precursor for the synthesis of this compound is 4-benzylbenzoic acid nih.gov. The conversion of 4-benzylbenzoic acid to this compound involves the formation of an amide bond, a cornerstone reaction in organic chemistry.

Conventional amidation methods for synthesizing this compound from 4-benzylbenzoic acid typically involve two main strategies: the conversion of the carboxylic acid to a more reactive intermediate, or the direct coupling of the acid with an amine source, usually ammonia or an ammonium salt.

One of the most common approaches is the activation of the carboxylic acid group. This can be achieved by converting 4-benzylbenzoic acid into its corresponding acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-benzylbenzoyl chloride is highly electrophilic and readily reacts with ammonia to form this compound.

Alternatively, a variety of coupling agents can be used to facilitate the direct amidation of 4-benzylbenzoic acid with an amine. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for this purpose acs.org. These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond.

Direct thermal amidation is another straightforward method, which involves heating the carboxylic acid with an amine at high temperatures to drive off water and form the amide researchgate.net. While simple, this method often requires harsh conditions. Catalytic amounts of certain compounds, like boric acid, can facilitate this direct coupling under milder conditions researchgate.net.

A comparative overview of common activating agents for amidation is presented in the table below.

| Activating Agent | Description | Byproducts |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride. | SO₂ and HCl |

| Oxalyl Chloride ((COCl)₂) | Converts carboxylic acid to acyl chloride. | CO, CO₂, and HCl |

| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide coupling agent. | Dicyclohexylurea (DCU) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide coupling agent. | A water-soluble urea derivative |

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. This reaction leads to the formation of a β-amino-carbonyl compound known as a Mannich base acs.org. While not a direct route to this compound itself, the Mannich reaction is a significant method for synthesizing various derivatives of benzamide (B126).

In the context of benzamide, the amide itself can act as the component with the active hydrogen. For example, benzamide can react with formaldehyde and a secondary amine, such as morpholine, to yield N-((morpholin-4-yl)methyl)benzamide acs.org. This demonstrates the utility of the Mannich reaction in the functionalization of the amide nitrogen of benzamide, leading to a diverse range of derivatives with potential biological activities. The general scheme for the Mannich reaction involving benzamide is the condensation of benzamide, formaldehyde, and an amine, typically refluxed in a solvent like ethanol acs.org.

Advanced Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and sustainable catalytic methods. These advanced approaches offer milder reaction conditions, higher atom economy, and greater functional group tolerance compared to conventional methods.

Transition metal catalysis has revolutionized organic synthesis, and amide bond formation is no exception. Various transition metals have been shown to catalyze the amidation of carboxylic acids or their derivatives. For instance, zirconium tetrachloride (ZrCl₄) has been reported to catalyze the direct coupling of carboxylic acids and amines rsc.org. While a specific example for this compound is not detailed, this methodology is applicable to a wide range of benzoic acids and amines rsc.org.

Another notable example is the copper-catalyzed oxidative amidation of aldehydes and amines. A copper-based metal-organic framework (MOF) has been used as a catalyst for the synthesis of N-benzylbenzamide from benzaldehyde and benzylamine in the presence of an oxidant nih.gov. This approach, which involves the in situ formation of the amide bond, represents a modern and efficient catalytic route.

The following table summarizes selected transition metal-catalyzed amidation reactions.

| Catalyst | Reactants | Key Features |

| Zirconium Tetrachloride (ZrCl₄) | Carboxylic Acid + Amine | Direct coupling under relatively mild conditions. |

| Copper-MOF (Cu₂(BDC)₂DABCO) | Aldehyde + Amine | Oxidative amidation with high efficiency. |

Photoredox catalysis using visible light has emerged as a powerful and green tool in organic synthesis. This methodology allows for the formation of chemical bonds under exceptionally mild conditions, often at room temperature. The synthesis of N-benzylbenzamide has been achieved through a visible-light-mediated C-N coupling of benzamide and benzyl (B1604629) alcohol using eosin (B541160) Y as a photocatalyst nih.govrug.nl.

This reaction proceeds via the generation of radical intermediates under visible light irradiation, leading to the formation of the C-N bond rug.nl. This approach is notable for its use of readily available starting materials and its environmentally benign nature. Although this specific example produces an isomer of this compound, the underlying principles of photoredox-catalyzed C-N coupling could potentially be adapted for the synthesis of this compound from appropriate precursors.

Functionalization Strategies for Diverse this compound Derivatives

The functionalization of the this compound scaffold can lead to the generation of a library of derivatives with potentially interesting chemical and biological properties. Strategies for functionalization can target either the benzamide or the benzyl moiety of the molecule.

One approach involves the use of a pre-functionalized starting material. For example, derivatives of 4-benzylbenzoic acid with substituents on either aromatic ring can be synthesized and then converted to the corresponding benzamide.

Another strategy is the direct functionalization of the this compound molecule. For instance, electrophilic aromatic substitution reactions could introduce functional groups onto the aromatic rings, although controlling the regioselectivity might be challenging.

The amide N-H bond can also be a site for functionalization. For example, N-alkylation or N-arylation could be achieved to produce N-substituted this compound derivatives. The development of N-benzylbenzamide derivatives as modulators for biological targets has been a subject of research, indicating that the core structure is amenable to chemical modification to explore structure-activity relationships acs.org.

Aromatic Substitution Reactions on Phenyl and Benzyl Moieties

The structure of this compound features two distinct aromatic rings—the phenyl ring of the benzamide moiety and the benzyl group's phenyl ring—each with different susceptibility and orientation preferences for electrophilic aromatic substitution (EAS). The reactivity of these rings is governed by the electronic effects of their respective substituents. The benzamide group (-CONH2) is a deactivating, meta-directing group, which withdraws electron density from its attached phenyl ring, making it less reactive towards electrophiles. libretexts.orguci.edu Conversely, the alkyl chain of the benzyl group is a weakly activating, ortho- and para-directing substituent for the second phenyl ring. libretexts.orguci.edu

When this compound undergoes electrophilic aromatic substitution, the position of the new substituent is determined by the interplay of these directing effects. Due to the deactivating nature of the amide, electrophilic attack is more likely to occur on the more activated phenyl ring of the benzyl moiety. msu.edu

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. msu.eduyoutube.com

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl), usually in the presence of a Lewis acid catalyst like FeBr3 or AlCl3. msu.eduyoutube.com

Sulfonation: The introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. msu.edu These reactions are sensitive to the deactivating nature of the benzamide group.

The mechanism for these reactions generally proceeds in two steps: the initial attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (benzenium ion), followed by the loss of a proton to restore aromaticity. uci.edumsu.edulibretexts.org For the benzyl ring in this compound, the positive charge in the intermediate is stabilized when the electrophile adds to the ortho or para positions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Benzyl-3-nitrobenzamide and 4-(4-Nitrobenzyl)benzamide | Substitution on the deactivated benzamide ring occurs at the meta position. Substitution on the activated benzyl ring occurs at the ortho and para positions. |

| Bromination | Br₂, FeBr₃ | 4-Benzyl-3-bromobenzamide and 4-(4-Bromobenzyl)benzamide | Similar to nitration, the directing effects of the amide and benzyl groups determine the substitution pattern on each ring. |

| Sulfonation | SO₃, H₂SO₄ | 4-Benzyl-3-sulfobenzamide and 4-(4-Sulfobenzyl)benzamide | The sulfonic acid group is introduced based on the directing influence of the existing substituents. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(4-Acylbenzyl)benzamide | The reaction is most likely to occur on the more activated benzyl ring at the para position due to less steric hindrance. The deactivated benzamide ring is generally unreactive under Friedel-Crafts conditions. |

Introduction of Complex Substituents (e.g., Adamantyl, Organoarsenic)

The derivatization of this compound can be extended to include complex and sterically bulky substituents, such as adamantyl and organoarsenic moieties. The incorporation of these groups can significantly alter the molecule's properties.

The adamantyl group , a rigid and lipophilic diamondoid hydrocarbon, can be introduced through nucleophilic aromatic substitution. For example, reacting polyfluorinated arenes with 1-aminoadamantane leads to the formation of N-adamantylanilines, which can then be further functionalized. nih.gov A similar strategy could be envisioned for synthesizing adamantyl-containing this compound derivatives, potentially by reacting a suitably functionalized benzyl halide with an adamantyl-containing amine or vice versa, followed by amide bond formation.

Organoarsenic compounds have been explored for their therapeutic potential. The synthesis of arsenic-containing derivatives often involves coupling an arsenic-containing moiety to a larger scaffold. For instance, p-aminophenylarsine oxide can be structurally modified to improve its properties. researchgate.net To synthesize an organoarsenic derivative of this compound, one could prepare a 4-benzylbenzoic acid or benzylamine containing an arsenical group and then form the amide bond. For example, a thiourea linker has been used to connect a glucopyranosyl group to an organoarsenic compound to enhance its selectivity. researchgate.net

Table 3: Strategies for Introducing Complex Substituents

| Substituent | Synthetic Approach | Key Intermediates/Reagents | Potential Application |

|---|---|---|---|

| Adamantyl | Nucleophilic substitution followed by amide formation | 1-Aminoadamantane, functionalized benzoic acid or benzylamine | Modifying lipophilicity and steric profile |

| Organoarsenic | Amide coupling with an arsenic-containing precursor | p-Aminophenylarsine oxide derivatives, 4-benzylbenzoic acid | Development of targeted therapeutic agents |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. wjpmr.comjddhs.com These principles can be applied to the synthesis of this compound and its derivatives.

Traditional amide synthesis often involves coupling reagents that have poor atom economy or uses hazardous solvents. walisongo.ac.id Green alternatives focus on several key areas:

Catalysis: The use of catalysts, such as boric acid or reusable heterogeneous catalysts, can promote amide bond formation directly from carboxylic acids and amines, avoiding the need for stoichiometric activating agents. walisongo.ac.id

Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce environmental impact. jddhs.comiwu.edu

Energy Efficiency: Microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating methods. wjpmr.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Catalytic methods generally offer higher atom economy than classical methods that generate significant byproducts. wjpmr.comresearchgate.net

For example, a greener synthesis of an amide could involve the boric acid-catalyzed condensation of a carboxylic acid and an amine at elevated temperatures, which proceeds with the loss of water as the only byproduct. walisongo.ac.id This contrasts with methods that use acid chlorides, which generate stoichiometric amounts of hydrochloride waste. walisongo.ac.id

Table 4: Comparison of Traditional and Green Amide Synthesis Methods

| Metric | Traditional Method (e.g., Acid Chloride) | Green Method (e.g., Boric Acid Catalysis) | Reference |

|---|---|---|---|

| Reagents | Carboxylic acid, oxalyl chloride, amine | Carboxylic acid, amine, boric acid catalyst | walisongo.ac.id |

| Byproducts | HCl, CO, CO₂ | Water | walisongo.ac.id |

| Atom Economy | Lower, due to the use of stoichiometric reagents | Higher, as water is the only byproduct | researchgate.net |

| Solvents | Often uses chlorinated solvents like dichloromethane | Can be performed in higher-boiling, less hazardous solvents or neat | jddhs.comwalisongo.ac.id |

| Safety | Involves hazardous reagents like oxalyl chloride | Uses a relatively non-toxic catalyst | walisongo.ac.idiwu.edu |

Advanced Spectroscopic and Structural Elucidation of 4 Benzylbenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 4-Benzylbenzamide, distinct signals corresponding to the aromatic protons of the two phenyl rings, the methylene (B1212753) (-CH₂-) bridge, and the amide (-NH-) proton are observed.

The aromatic protons typically appear in the downfield region (δ 7.2-7.8 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the benzamide (B126) ring often show distinct splitting patterns based on their position relative to the carbonyl group. For instance, the two protons ortho to the carbonyl group are typically the most deshielded. The five protons of the benzyl (B1604629) group also resonate in this aromatic region.

The methylene protons of the benzyl group appear as a characteristic doublet around δ 4.6 ppm. rsc.org This splitting is caused by coupling to the adjacent amide proton. The amide proton itself often appears as a broad singlet or a triplet around δ 6.4-6.8 ppm, with its chemical shift and multiplicity being sensitive to solvent, temperature, and concentration. rsc.orgchemicalbook.com

Substituents on either aromatic ring cause predictable shifts in the signals. For example, an electron-donating group like a methyl (-CH₃) on the benzamide ring (in N-benzyl-4-methylbenzamide) results in a singlet around δ 2.39 ppm, and the aromatic signals shift accordingly. rsc.orgrsc.org Conversely, electron-withdrawing groups like a nitro (-NO₂) group cause a downfield shift of the aromatic protons. rsc.org

Table 1: Selected ¹H NMR Data for this compound and Derivatives (in CDCl₃)

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| This compound | Aromatic-H | 7.78 | d, J = 7.1 |

| Aromatic-H | 7.26-7.51 | m | |

| NH | 6.44 | br s | |

| CH₂ | 4.65 | d, J = 5.5 | |

| N-benzyl-4-methylbenzamide | Aromatic-H | 7.69 | d, J = 8.0 |

| Aromatic-H | 7.22-7.36 | m | |

| NH | 6.49 | br s | |

| CH₂ | 4.63 | d, J = 5.0 | |

| CH₃ | 2.39 | s | |

| N-benzyl-4-nitrobenzamide | Aromatic-H (ortho to NO₂) | 8.28 | d, J = 9.0 |

| Aromatic-H (ortho to C=O) | 7.96 | d, J = 9.0 | |

| Aromatic-H (benzyl) | 7.36 | m | |

| NH | 6.47 | br s |

Data compiled from reference rsc.org.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.il

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the amide group is highly deshielded and appears significantly downfield, typically around δ 167.5 ppm. rsc.org The carbon of the methylene bridge (-CH₂-) gives a signal in the aliphatic region, around δ 44.2 ppm. rsc.org

The aromatic carbons resonate in the range of δ 127-138 ppm. rsc.org The specific chemical shifts depend on their position and the electronic environment. The quaternary carbons (those without attached protons), such as the carbon attached to the carbonyl group and the carbon attached to the benzyl group, often show lower intensity peaks. rsc.orghuji.ac.il The chemical shifts of aromatic carbons are particularly sensitive to the nature of substituents, providing a reliable method for confirming substitution patterns. compoundchem.com

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 167.5 |

| Aromatic C (Quaternary) | 138.2 |

| Aromatic C (Quaternary) | 134.5 |

| Aromatic CH | 131.7 |

| Aromatic CH | 128.9 |

| Aromatic CH | 128.7 |

| Aromatic CH | 128.1 |

| Aromatic CH | 127.7 |

| Aromatic CH | 127.1 |

Data compiled from reference rsc.org.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for the analysis of organofluorine compounds. biophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it easy to observe. biophysics.org For derivatives of this compound containing fluorine atoms, ¹⁹F NMR is an invaluable tool for structural confirmation.

The key advantages of ¹⁹F NMR include its wide range of chemical shifts and high sensitivity to the local electronic environment. nih.govnih.gov This means that the chemical shift of a fluorine atom can provide a unique "fingerprint" that is highly indicative of its position in the molecule (e.g., ortho, meta, or para on an aromatic ring) and the nature of neighboring substituents. nih.gov For example, the chemical shifts for fluorine atoms on a benzene (B151609) ring typically fall within specific ranges: ortho-ArF, meta-ArF, and para-ArF signals can be distinguished. nih.gov This technique is particularly useful for confirming the regiochemistry of fluorination reactions and for quantifying the purity of fluorinated derivatives. diva-portal.org

Mass Spectrometry for Molecular Structure and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. beilstein-journals.orgdoi.org

For this compound, the electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 211, corresponding to the molecular formula C₁₄H₁₃NO. chemicalbook.com The fragmentation of this molecular ion provides valuable structural information. A characteristic and often the most abundant fragment (the base peak) is observed at m/z 105. chemicalbook.com This peak arises from the cleavage of the C-N bond between the carbonyl group and the benzylamine moiety, resulting in the formation of the stable benzoyl cation ([C₆H₅CO]⁺).

Another significant fragment can be observed at m/z 91, which corresponds to the tropylium cation ([C₇H₇]⁺), formed from the benzyl portion of the molecule. The loss of the entire benzyl group can also lead to a fragment at m/z 106. The analysis of these characteristic fragments allows for the unambiguous confirmation of the benzoyl and benzyl substructures within the molecule. libretexts.orgwikipedia.org

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 211 | 81.5 | [C₁₄H₁₃NO]⁺ (Molecular Ion) |

| 106 | 29.3 | [C₇H₆NO]⁺ |

| 105 | 100.0 | [C₇H₅O]⁺ (Benzoyl cation) |

| 91 | 9.1 | [C₇H₇]⁺ (Tropylium ion) |

Data compiled from reference chemicalbook.com.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. biophysics.orgbeilstein-journals.org A prominent feature is the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) gives rise to a very strong and sharp absorption band around 1630-1680 cm⁻¹. lumenlearning.com

The aromatic rings give rise to C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region. lumenlearning.comyoutube.com C-H bending vibrations (out-of-plane) in the 675-900 cm⁻¹ range can also provide information about the substitution pattern of the aromatic rings. The region from 700-1200 cm⁻¹ is known as the fingerprint region, containing a complex pattern of bands unique to the molecule. libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like the aromatic C=C bonds often produce stronger signals than in IR spectroscopy. doi.org For instance, aromatic ring vibrations for related compounds are observed at approximately 1084 cm⁻¹ and 1586 cm⁻¹. researchgate.net

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |

| C=O (Amide I) | Stretch | 1630 - 1680 (Strong) | 1630 - 1680 |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 | 1580 - 1600 (Strong) |

Data compiled from references lumenlearning.comresearchgate.netresearchgate.net.

X-ray Crystallography of this compound and Co-crystals

The crystal structure of a this compound derivative would be expected to be heavily influenced by hydrogen bonding between the amide N-H group of one molecule and the carbonyl C=O group of a neighboring molecule. This N-H···O=C interaction is a robust and common supramolecular synthon in amide-containing structures, often leading to the formation of chains or dimeric motifs. nih.gov

Furthermore, this compound can act as a co-former in the generation of pharmaceutical co-crystals. sci-hub.box Co-crystals are multi-component crystalline solids where different molecules are held together in a stoichiometric ratio by non-covalent interactions. csmres.co.uk For example, benzamide, a structurally related compound, forms co-crystals with active pharmaceutical ingredients like carbamazepine, where amide-carboxamide heterosynthons are the primary interaction. nih.gov The study of this compound co-crystals via X-ray diffraction can provide insights into its intermolecular interaction preferences and its potential for modifying the physicochemical properties of other solid-state materials. mdpi.com

Crystal Packing and Intermolecular Hydrogen Bonding Networks

However, studies involving this compound as a ligand in complex with proteins provide valuable insight into its hydrogen bonding capabilities, which are fundamental to its crystal packing. When bound to secreted phospholipase A2 (sPLA2), the primary amide group of this compound is a key participant in intermolecular hydrogen bonds. nih.govacs.org Specifically, it forms three hydrogen bonds with the amino acid residues Gly28, His46, and Asp47 of the sPLA2-X isoform. nih.govacs.org This demonstrates the potential of the amide group to act as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen) in forming a stable, networked structure.

In the absence of a crystal structure for pure this compound, the specific network of hydrogen bonds and other intermolecular forces that would dictate its crystal packing remains undetermined.

Table 1: Observed Hydrogen Bonding Interactions of this compound in a Protein Complex

| Interacting Residues in sPLA2-X | Type of Interaction |

|---|---|

| Gly28 | Hydrogen Bond |

| His46 | Hydrogen Bond |

Note: This data reflects the interactions of this compound when bound to a protein, not in its own crystalline state.

Polymorphism and Solid-State Structural Variability

There is no information available in the scientific literature regarding the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Studies to determine if this compound can crystallize into different forms under various conditions (e.g., different solvents, temperatures, or pressures) have not been reported. Consequently, there is no data on the potential solid-state structural variability of this compound.

Reactivity and Mechanistic Investigations of 4 Benzylbenzamide

Hydrolytic Stability and Amide Bond Reactivity

The amide bond is a cornerstone of peptide chemistry and materials science, and its stability is of paramount importance. In 4-benzylbenzamide, the amide linkage (-CONH-) exhibits considerable resistance to hydrolysis under neutral or mild conditions. vulcanchem.com However, this stability can be overcome under more forceful acidic or basic environments, leading to the cleavage of the C-N bond. pearson.com

The hydrolysis reaction breaks the amide down into its constituent carboxylic acid and amine. pearson.com

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This renders it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and the departure of the amine (benzylamine) as a leaving group, ultimately yielding benzoic acid. pearson.com

Base-Catalyzed Hydrolysis : In the presence of a strong base (e.g., NaOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This process is typically slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The reaction proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and benzylamine. A final acidification step is required to obtain the free benzoic acid. pearson.com

This reactivity is fundamental for synthetic transformations where the benzamide (B126) group is used as a protecting group or as a precursor to other functionalities. pearson.compearson.com

Photochemical Transformations Involving this compound

The interaction of this compound and its derivatives with light initiates a range of unique and powerful chemical transformations. These reactions often proceed through pathways that are inaccessible via thermal methods, enabling the synthesis of complex molecular architectures.

A notable example is the Norrish Type II photocyclization . While this compound itself is not primed for this reaction, a derivative, 4-(2,4,6-triisopropylbenzoyl)benzylbenzamide, undergoes a highly enantioselective Norrish type II reaction in the crystalline state. acs.org Upon UV irradiation, this achiral molecule, which crystallizes in a chiral conformation, cyclizes to form a cyclobutenol product with high enantiomeric excess (up to 95% ee). acs.org The reaction kinetics for this type of transformation have been studied using models like the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model, which describes the reaction as progressing homogeneously in its initial stages. acs.org

Another significant photochemical process involves the dearomatizing cyclization and ring expansion of lithiated N-benzylbenzamides. nih.govrsc.org This transition metal-free method provides an enantioselective route to substituted cycloheptatrienes. The process is initiated by the deprotonation of the benzylic position with a chiral lithium amide base. rsc.org This creates a configurationally defined organolithium intermediate that undergoes a dearomatizing cyclization to form a colored, extended amide enolate. nih.govrsc.org This enolate possesses a chromophore that can be selectively activated by visible light, initiating a cascade of stereospecific photochemical rearrangements—a formal Current time information in Chatham County, US.chemijournal.com-sigmatropic rearrangement and a 6π-electrocyclic ring-opening—to yield the enantioenriched seven-membered ring. nih.govrsc.org

Furthermore, visible-light photoredox catalysis has been employed for the synthesis of N-benzylbenzamide itself. nih.gov Using eosin (B541160) Y as an organo-photoredox catalyst, benzamide and benzyl (B1604629) alcohol can be coupled under green LED irradiation to form the C-N bond, yielding the final product in high yields. nih.gov This highlights the versatility of photochemical methods in both the synthesis and transformation of this compound.

Transition Metal-Mediated Reactions of this compound

Transition metals serve as powerful catalysts to unlock novel reactivity in this compound, primarily through the activation of otherwise inert C-H bonds. The amide functional group plays a crucial role in these reactions, often acting as a directing group to guide the metal catalyst to a specific site on the molecule, thereby ensuring high regioselectivity.

The direct functionalization of C-H bonds is a highly atom-economical strategy for molecular synthesis. mdpi.com this compound is an excellent substrate for such reactions due to the directing capacity of its amide group.

One of the most well-documented examples is the Iridium-catalyzed ortho-C-H borylation . mdpi.com Using an iridium catalyst, the C-H bonds on the benzoyl ring at the positions ortho to the amide group can be converted into C-B bonds. This transformation is highly efficient for N-benzylbenzamides bearing both electron-donating and electron-withdrawing substituents on the benzoyl ring, consistently producing the borylated products in high yields. mdpi.com

| Substituent (at para-position) | Product | Yield (%) |

|---|---|---|

| -Me | ortho-Borylated 4-Me-N-benzylbenzamide | 95 |

| -OMe | ortho-Borylated 4-OMe-N-benzylbenzamide | 89 |

| -t-Bu | ortho-Borylated 4-t-Bu-N-benzylbenzamide | >91 |

| -CF3 | ortho-Borylated 4-CF3-N-benzylbenzamide | >91 |

| -Cl | ortho-Borylated 4-Cl-N-benzylbenzamide | 98 |

Table 1: Yields for Iridium-catalyzed ortho-C-H borylation of various 4-substituted N-benzylbenzamides. Data sourced from mdpi.com.

Beyond borylation, other transition metals catalyze different C-H functionalizations. Palladium(II) acetate (B1210297) has been shown to catalyze the meta-C-H activation of N-benzylbenzamide in the presence of norbornene. researchgate.net Ruthenium complexes can catalyze the ortho-alkenylation of the benzamide ring with acrylates. researchgate.net These examples underscore the power of directing group-assisted, transition metal-catalyzed C-H functionalization to selectively modify the this compound scaffold.

The efficacy and selectivity of transition metal-mediated reactions of this compound are fundamentally governed by the interaction between the metal center and the substrate, which acts as a ligand. The amide group typically functions as a bidentate directing group, where the carbonyl oxygen and the amide nitrogen coordinate to the metal center. pitt.edu This chelation forms a stable five- or six-membered metallacycle intermediate. researchgate.net

This pre-coordination brings the metal catalyst into close proximity to the targeted C-H bond (usually at the ortho position of the benzoyl ring), facilitating its cleavage in the rate-determining step of the catalytic cycle. pitt.edursc.org This is often referred to as a cyclometalation step. Once the C-H bond is activated, the resulting metallacyclic intermediate can undergo various transformations, such as migratory insertion or reductive elimination, to form the final functionalized product.

The principles of molecular orbital theory help explain these interactions. The orbitals of the ligand (in this case, the lone pairs on the amide oxygen and nitrogen) overlap with the vacant d-orbitals of the transition metal to form bonding and anti-bonding molecular orbitals. libretexts.orgcsbsju.edu The geometry and energy of these orbitals dictate the stability of the intermediate and the subsequent reaction pathway. The electronic properties of both the metal (e.g., its oxidation state and other ligands) and the substrate (e.g., substituents on the aromatic rings) can be tuned to optimize the reaction. acs.org

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and elucidating mechanisms.

Kinetic studies provide insight into reaction rates and the factors that influence them. For instance, in a domino reaction involving a 2-amino benzamide and toluene (B28343), a kinetic isotope effect (KIE) of kH/kD = 6.1 was observed when toluene was replaced with its deuterated analogue (toluene-d8). rsc.org This large KIE strongly indicates that the cleavage of the benzylic C-H bond is the rate-determining step in the reaction mechanism. rsc.org Kinetic analysis of photochemical reactions, such as the Norrish-Yang reaction in crystals of related compounds, has been performed using models that can describe different stages of the reaction, including homogeneous progression and autoinhibition. acs.org

Thermodynamic analysis reveals the energy changes associated with a reaction, indicating its feasibility and the stability of intermediates. Density Functional Theory (DFT) calculations are a powerful tool for this purpose. For example, in the dehydrogenative synthesis of amides catalyzed by ruthenium complexes, the activation barriers for key steps like hydride abstraction from the alcohol and the hemiaminal intermediate have been calculated to be around 25 and 31 kcal/mol, respectively. acs.org For an intramolecular C(sp³)-H amidation of a related N-alkyl-2-benzylbenzamide, the thermodynamics of individual steps, including deprotonation, hydrogen atom transfer (HAT), and cyclization, have been calculated, providing a detailed energy profile of the reaction pathway. researchgate.net

| Reaction Step | Intermediate/Transition State | Calculated Energy (ΔG, kcal/mol) |

|---|---|---|

| Deprotonation (N-H) | Amide Anion | -2.5 |

| Hydrogen Atom Transfer (C-H) | Radical Anion | +4.3 |

| Radical Cyclization | Cyclized Radical Anion | -15.6 |

| Oxidation | Final Product | -36.1 |

Table 2: Calculated Gibbs free energies (ΔG) for individual steps in a proposed metal-free C-H amidation of a related benzamide system. Data adapted from researchgate.net.

These analyses provide a quantitative understanding of the reaction, guiding the rational design of more efficient catalysts and reaction conditions for the transformation of this compound.

Computational and Theoretical Chemistry of 4 Benzylbenzamide

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Benzylbenzamide, these calculations provide a detailed picture of its electronic landscape, which governs its reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netrsc.org It is widely applied to organic compounds like this compound to optimize their geometrical configurations and identify key electronic characteristics. researchgate.net DFT calculations can elucidate the behavior of a molecule as an electrophile or nucleophile and are used to compute a variety of parameters that describe its stability and reactivity. researchgate.netscispace.com

Applications of DFT for a compound like this compound typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. researchgate.net

Vibrational Analysis: Calculating theoretical vibrational frequencies (IR and Raman spectra) which can be compared with experimental data for structural validation.

Calculation of Electronic Properties: Determining parameters such as dipole moment, polarizability, and various global reactivity descriptors. researchgate.netresearchgate.net These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | The lowest energy 3D structure, providing bond lengths, bond angles, and dihedral angles. researchgate.net | Foundation for all other computational analyses, including docking and QSAR. |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. researchgate.net | Predicts how the molecule will interact with polar solvents and electric fields. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. researchgate.net | Identifies partial positive and negative charges on atoms, indicating potential sites for electrostatic interactions. |

HOMO-LUMO Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter:

Small HOMO-LUMO Gap: A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Molecules with a small gap are generally considered "soft" and more polarizable.

Large HOMO-LUMO Gap: A large energy gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). researchgate.netresearchgate.net This analysis helps predict how this compound would behave in various chemical environments and reactions. wuxibiology.com

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential onto the electron density surface of the molecule. The map uses a color scale to indicate different potential values:

Red: Represents regions of high electron density and negative electrostatic potential. These are the most favorable sites for an electrophilic attack. researchgate.netmdpi.com

Blue: Represents regions of low electron density and positive electrostatic potential. These are the most favorable sites for a nucleophilic attack. researchgate.netmdpi.com

Green/Yellow: Represents regions of neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, highlighting these areas as key sites for hydrogen bonding and other intermolecular interactions. ekb.eg

Conformational Analysis and Molecular Flexibility

This compound is not a rigid molecule. Rotation is possible around the single bonds, particularly the C-C bond connecting the benzyl (B1604629) group to the benzamide (B126) ring and the C-N bond of the amide linkage. This flexibility means the molecule can exist in various three-dimensional shapes, or conformations.

Conformational analysis aims to identify the different stable conformers and determine their relative energies. This is often done using computational methods like Molecular Mechanics Force Fields (MMFF) or quantum chemical calculations. dergipark.org.tr Understanding the molecule's flexibility is crucial because its biological activity often depends on its ability to adopt a specific conformation to fit into the binding site of a target protein. Molecular dynamics simulations further explore this flexibility by simulating the molecule's movements over time, providing a dynamic view of its conformational landscape. rsc.orgscilit.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. tandfonline.com It is extensively used in drug design to understand how a molecule like this compound might interact with a biological target.

In the case of this compound, it has been studied as a co-crystalized inhibitor of human group X secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. semanticscholar.orgniscpr.res.inacs.orgniscair.res.in Docking studies are performed to investigate its binding mode within the active site of this protein (PDB ID: 5G3M). semanticscholar.orgnih.gov These studies help validate the computational method by comparing the docked pose to the experimentally determined crystal structure. The root mean square deviation (RMSD) between the predicted and experimental conformation is used to assess the accuracy of the docking protocol. semanticscholar.org The binding affinity is often reported as a binding free energy (ΔG), with more negative values indicating a stronger interaction. semanticscholar.org

Table 2: Example Molecular Docking Data for this compound

| Target Protein | PDB ID | Binding Free Energy (ΔG) | Key Interacting Residues (Hypothetical) | Reference |

|---|---|---|---|---|

| Human secretory Phospholipase A2 (sPLA2) Group X | 5G3M | -7.52 kcal/mol | His, Asp, Tyr, Gly | semanticscholar.org |

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of every atom in the ligand-protein complex over a period of time, providing insights into the stability of the binding pose and the flexibility of the interacting residues. scilit.com This helps confirm that the interactions predicted by docking are maintained in a dynamic, more realistic environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For N-benzylbenzamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govnih.gov

These studies proceed as follows:

A series of N-benzylbenzamide analogues with known biological activities (e.g., as melanogenesis inhibitors or PPARγ agonists) is selected. nih.govnih.gov

The molecules are aligned based on a common structural scaffold.

For each molecule, steric and electrostatic fields (and other fields like hydrophobic in CoMSIA) are calculated on a 3D grid surrounding them. tandfonline.comnih.gov

Statistical methods are used to build a model that correlates the variations in these fields with the variations in biological activity.

The results are often visualized as 3D contour maps, which show regions where certain properties are predicted to increase or decrease activity. tandfonline.comnih.gov For example, a contour map might indicate that a bulky (steric) group in one position or an electronegative (electrostatic) group in another is favorable for activity. researchgate.netnih.gov These models provide crucial mechanistic insights and guide the design of new, more potent compounds. nih.gov

Table 3: Components of a 3D-QSAR Study

| Component | Description | Purpose |

|---|---|---|

| Training Set | A set of molecules with known activities used to build the model. nih.gov | To establish the correlation between structure and activity. |

| Test Set | A separate set of molecules with known activities used to validate the model. nih.gov | To assess the predictive power of the generated QSAR model. |

| CoMFA/CoMSIA | Methods that use steric, electrostatic, and other molecular fields as descriptors. nih.govnih.gov | To quantify the 3D properties of molecules and relate them to activity. |

| Contour Maps | 3D graphical representations of the QSAR model results. tandfonline.comnih.gov | To visualize which structural modifications are likely to enhance or reduce biological activity. |

Biological and Biochemical Research on 4 Benzylbenzamide Mechanistic Focus

Exploration of Molecular Targets and Ligand-Enzyme Interactions

Research into the direct interactions of 4-benzylbenzamide with various enzymes has been limited, with more extensive investigations conducted on its derivatives. The N-benzylbenzamide scaffold is recognized as a "merged pharmacophore" that has inspired the design of ligands for multiple targets. acs.org

Receptor Binding Profiling and Affinity Studies

Specific receptor binding profiles and affinity studies for this compound are not widely reported for the targets listed above. However, a derivative, N-benzyl-4-chloro-N-cyclohexylbenzamide (FPS-ZM1), has been identified as a potent small molecule inhibitor of the Receptor for Advanced Glycation Endproducts (RAGE) with a reported inhibitory constant (Ki) of 25 ± 5 nM. kcl.ac.uk This demonstrates that the N-benzylbenzamide scaffold can be modified to achieve high affinity for specific receptors.

Modulation of Cellular Pathways and Signaling Mechanisms

The influence of this compound on cellular pathways has been studied almost exclusively through its derivatives, particularly in the context of melanogenesis.

Glycogen Synthase Kinase 3β (GSK3β) Phosphorylation Pathways

The adamantyl benzylbenzamide derivative, AP736, has been shown to induce the phosphorylation (inactivation) of GSK3β in B16F10 melanoma cells. spandidos-publications.comresearchgate.netmedicaljournals.se This inactivation of GSK3β is a key step in the Wnt/β-catenin signaling pathway and has been linked to the anti-melanogenic effects of AP736. spandidos-publications.comresearchgate.netmedicaljournals.se

cAMP-Protein Kinase A (PKA) Signaling Pathway Interactions

The derivative AP736 has been reported to suppress the cAMP-protein kinase A (PKA)-cAMP response element-binding protein (CREB) signaling pathway. researchgate.netmedicaljournals.senih.gov It was found to inhibit the activation of PKA and CREB, leading to a downregulation of microphthalmia-associated transcription factor (MiTF) and tyrosinase expression. researchgate.netnih.gov This indicates an interaction of the derivative with this key signaling cascade in melanocytes.

Wnt/β-catenin Pathway Involvement

The effects of the this compound derivative AP736 on the Wnt/β-catenin pathway have been investigated. While AP736 induces the phosphorylation of GSK3β, a component of the Wnt pathway, it was found not to alter the levels of β-catenin. researchgate.netspandidos-publications.comresearchgate.net The Wnt signaling pathway is crucial for melanocyte differentiation and proliferation, and its modulation by benzamide (B126) derivatives is an area of active research. spandidos-publications.commedicaljournals.se

Data Tables

Due to the strict focus on the parent compound "this compound," and the lack of specific quantitative data in the reviewed literature for its activity against the specified targets, a data table with inhibitory concentrations (IC50) or binding affinities (Ki) cannot be provided. The available quantitative data primarily pertains to its derivatives.

Tubulin Polymerization Inhibition Mechanisms

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. researchgate.networktribe.comnih.govresearchgate.net The primary mechanism of action involves the direct binding of these compounds to tubulin, specifically at the colchicine (B1669291) binding site located on the β-tubulin subunit. researchgate.netmdpi.com This interaction interferes with the assembly of α- and β-tubulin heterodimers into microtubules, thereby disrupting the formation and dynamics of the cellular microtubule network. researchgate.net

The disruption of microtubule function has significant downstream consequences for cellular processes. By inhibiting tubulin polymerization, this compound derivatives impede the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis. researchgate.net This leads to a cell cycle blockade, typically arresting cells in the G2/M phase. researchgate.netresearchgate.netacs.org Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. researchgate.netresearchgate.net In addition to their direct cytotoxic effects, certain N-benzylbenzamide derivatives have also been shown to possess anti-vascular properties, suggesting they can interfere with the blood supply to tumors. researchgate.networktribe.comnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

The core N-benzylbenzamide structure is a key determinant of activity. researchgate.net The nature and position of substituents on the aromatic rings significantly modulate the inhibitory potency. For a series of pyrimidine-5-aminoindole derivatives, the introduction of an electron-withdrawing group, such as chlorine or fluorine, at the para-position of the benzene (B151609) ring was found to significantly enhance antiproliferative activity. worktribe.com Conversely, substituting the same position with an electron-donating group like a methyl or methoxy (B1213986) group led to a decrease in activity. worktribe.com However, for a different series of indole-chalcone derivatives, the presence of electron-donating groups (e.g., 2,5-dimethoxy or 3,4,5-trimethoxy) on the benzene ring was beneficial for antiproliferative effects. worktribe.com This highlights that the optimal substitution pattern is dependent on the specific chemical scaffold being modified.

The integrity of the ring systems is also critical. In one study, replacing an indole (B1671886) ring with a pyridine (B92270) or pyrrole (B145914) ring resulted in a complete loss of antiproliferative activity. worktribe.com The position of linkers between different parts of the molecule also plays a role; for instance, linking a vinyl selenone group to the C-4 position of an indole ring yielded better activity compared to other positions. worktribe.com

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzamide Derivatives

| Structural Modification | Effect on Activity | Reference |

|---|---|---|

| On Pyrimidine-5-aminoindole Scaffold | ||

| Electron-withdrawing group (Cl, F) at para-position of benzene ring | Increased activity | worktribe.com |

| Electron-donating group (methyl, methoxy) at para-position | Decreased activity | worktribe.com |

| On Indole-chalcone Scaffold | ||

| Electron-donating groups (dimethoxy, trimethoxy) on benzene ring | Increased activity | worktribe.com |

| General Scaffold Modifications | ||

| Replacement of indole ring with pyridine or pyrrole | Loss of activity | worktribe.com |

| 3,4,5-trimethoxybenzene ring | Key feature for activity | worktribe.com |

One highly potent derivative, compound 20b , emerged from a study of fifty-one N-benzylbenzamide derivatives. worktribe.comnih.gov This compound demonstrated significant antiproliferative activities with IC₅₀ values in the low nanomolar range against several cancer cell lines. worktribe.comnih.gov

Table 2: Antiproliferative Activity of Compound 20b

| Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|

| Various Cancer Cell Lines | 12 - 27 | researchgate.networktribe.comnih.gov |

Pharmacophore Model Development for this compound Derivatives

To better understand the structural requirements for tubulin inhibition and to guide the discovery of new lead compounds, quantitative pharmacophore models have been developed. nih.gov A ligand-based pharmacophore model, designated Hypo1, was generated using a set of known tubulin inhibitors. nih.gov This model identifies the key chemical features necessary for a molecule to bind effectively to the colchicine site. nih.gov

Hypo1 consists of five essential features:

One hydrogen-bond acceptor

One hydrogen-bond donor

One hydrophobic feature

One ring aromatic feature

Three excluded volumes (regions where steric bulk is detrimental to activity) nih.gov

The N-benzylbenzamide scaffold fits this model well: the amide group can serve as both a hydrogen-bond donor (N-H) and acceptor (C=O), while the two phenyl rings provide the necessary hydrophobic and aromatic features. This model was validated and demonstrated a high correlation coefficient (0.9582) between the estimated and actual activity of the compounds in the training set. nih.gov Such models are powerful tools for virtual screening of large chemical databases to identify novel compounds with the potential to act as tubulin polymerization inhibitors. nih.gov

Investigation of Biochemical Selectivity and Specificity

While many this compound derivatives are potent tubulin inhibitors, the scaffold has also been explored for its activity against other biological targets, indicating its versatility. The selectivity of these compounds is highly dependent on the specific substitutions made to the core structure. nih.govresearchgate.net

Some research has intentionally created dual-targeting agents by combining the tubulin-inhibiting benzamide motif with pharmacophores for other targets, such as histone deacetylases (HDACs). mdpi.compreprints.orgpreprints.org For example, one study developed a dual inhibitor, SY-65 , which incorporates a CA-4-derived skeleton (related to the benzamide scaffold) and an HDAC inhibitor motif, showing activity against both tubulin (IC₅₀ of 3.64 µM) and HDAC1. mdpi.com Another compound, I-25 (MY-943) , was found to inhibit both tubulin polymerization and lysine-specific demethylase 1 (LSD1). researchgate.net

Conversely, other studies have focused on achieving high selectivity for a single target. A series of N-benzyl benzamide derivatives were developed as potent and highly selective inhibitors of butyrylcholinesterase (BChE), with some compounds exhibiting picomolar to nanomolar IC₅₀ values and sub-nanomolar binding affinities (K D). nih.gov This work highlights that the N-benzylbenzamide scaffold can be fine-tuned to target proteins other than tubulin with high specificity. nih.gov Furthermore, the scaffold has been used to design allosteric inhibitors that selectively target the interaction between Aurora kinase A and its activator TPX2, demonstrating a mechanism distinct from direct enzyme active site inhibition. researchgate.net

The selectivity of these compounds is also assessed by comparing their cytotoxic effects on cancer cells versus normal cells. Prodrugs of N-benzylbenzamide tubulin inhibitors were shown to be significantly less toxic to normal human liver epithelial cells than their active parent drugs, demonstrating a strategy to improve the safety profile and selectivity for tumor tissues. acs.org

Advanced Applications and Emerging Research Directions for 4 Benzylbenzamide

Supramolecular Chemistry and Self-Assembly of 4-Benzylbenzamide Derivatives

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the organization is governed by non-covalent interactions. mdpi.com The self-assembly of molecules into larger, well-defined structures is a key concept in this field. mdpi.com N-benzylbenzamide and its derivatives are of particular interest due to the presence of amide functionalities, which are excellent hydrogen bond donors and acceptors, and aromatic rings that can participate in π-π stacking interactions.

Coordination polymers and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The design of these materials allows for the precise control of their structure and properties at a molecular level. liverpool.ac.uk While research into this compound's direct role in MOFs is still emerging, related N-benzylbenzamide derivatives have been successfully used as building blocks for coordination polymers.

In one study, two new flexible exo-bidentate ligands incorporating N-benzylbenzamide arms were synthesized. rsc.org These ligands, with varying backbone chain lengths, were reacted with lanthanide nitrates to create a series of diverse coordination polymers. The resulting structures ranged from 2D herringbone and honeycomb frameworks to 1D ladder-like coordination complexes. rsc.org This demonstrates the potential of N-benzylbenzamide-containing ligands to direct the assembly of complex and tunable metal-organic structures. The flexibility of the benzyl (B1604629) group and the coordinating ability of the amide and other functional groups on the benzamide (B126) ring are key to forming these diverse architectures. rsc.org

A dissertation from the University of Liverpool has also theorized the use of N-benzylbenzamide moieties in the synthesis of porous organic cages (POCs), which are discrete, cage-like molecules with internal cavities. liverpool.ac.uk This theoretical work suggests the potential for N-benzylbenzamide derivatives to act as components in the construction of these advanced, solution-processable materials. liverpool.ac.uk

Hydrogen bonding is a critical non-covalent interaction that directs the self-assembly of molecules into predictable and stable supramolecular architectures. The amide group in this compound is a prime site for such interactions, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

A study on N-substituted 5-chlorosalicylamides, including a benzyl derivative, highlighted the importance of both intramolecular and intermolecular hydrogen bonds in forming linear chains in the solid state. mdpi.com In the case of 5-chloro-2-hydroxy-N-benzylbenzamide, an intramolecular hydrogen bond between the hydroxyl and carbonyl groups was observed, alongside an intermolecular N-H···O hydrogen bond that links the molecules into an infinite chain. mdpi.com

Molecular docking studies of this compound derivatives with biological targets have also provided insights into their hydrogen bonding capabilities. In one such study, the amide group of a this compound derivative was observed to form conventional hydrogen bonds with the amino acid residues Gly28, His46, and Asp47 of the enzyme hsPLA2-G-X. acs.orgmdpi.com This ability to form specific hydrogen bonds is crucial for its biological activity and demonstrates the directional nature of these interactions in a complex biological environment.

Furthermore, a supramolecular iridium-based catalyst has been designed for the ortho-selective C-H borylation of secondary aromatic amides, including N-benzylbenzamide, utilizing hydrogen bonding to direct the substrate orientation. homkat.nl This innovative approach underscores the power of hydrogen bonding in controlling chemical reactivity and selectivity.

Role in Materials Science and Functional Polymers

The incorporation of this compound into polymers can impart specific functionalities, leading to the development of advanced materials with tailored properties. These functional polymers have potential applications in various fields, from biomedicine to materials engineering.

Research has shown that derivatives of N-benzylbenzamide can act as potent tubulin polymerization inhibitors, with some compounds exhibiting significant antiproliferative activities against various cancer cell lines. researchgate.net These molecules can be considered key components of functional polymers or drug-delivery systems. In a recent study, a palladium-mediated bioorthogonal system was developed for the prodrug activation of N-benzylbenzamide-containing tubulin polymerization inhibitors, highlighting a sophisticated approach to cancer therapy. researchgate.net

The concept of using N-benzylbenzamide derivatives in drug delivery is further supported by their inclusion in nanogels. researchgate.net Nanogels are cross-linked polymer networks that can absorb large amounts of water and are used for the controlled release of therapeutic agents. researchgate.net The physicochemical properties of this compound make it a candidate for incorporation into such systems.

Additionally, a dissertation has proposed the use of N-benzylbenzamide moieties in the creation of porous organic cages, which could have applications in areas such as gas storage and separation. liverpool.ac.uk

Analytical Methodologies Involving this compound

In the realm of analytical chemistry, this compound and its derivatives have found utility in specific applications, demonstrating their value as chemical reagents and standards.

One notable application is the use of N-benzylbenzamide as an indicator in the titration of n-butyllithium (n-BuLi), a common and powerful organolithium reagent used in organic synthesis. The titration involves the dropwise addition of the n-BuLi solution to a solution of N-benzylbenzamide until a persistent blue color is observed, indicating the endpoint of the titration. This allows for the accurate determination of the n-BuLi concentration.

In the field of chromatography, this compound has been used in the development and calibration of analytical liquid chromatography (LC) systems. For instance, it has been employed as a component in a universal test mix for calibrating analytical LC systems to preparative systems. In one method, the retention time of N-benzylbenzamide in an acetonitrile (B52724) gradient is used to ensure the proper functioning and calibration of the HPLC system.

Furthermore, various analytical techniques are used to characterize synthesized N-benzylbenzamide derivatives. These include:

| Analytical Technique | Application in this compound Research |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the structure of synthesized derivatives, with characteristic peaks for the aromatic and methylene (B1212753) protons. mit.edu |

| Mass Spectrometry (MS) | Employed to determine the molecular weight and fragmentation pattern of new compounds. acs.org |

| Infrared (IR) Spectroscopy | Utilized to identify functional groups, such as the C=O and N-H stretching vibrations of the amide bond. |

| Thin-Layer Chromatography (TLC) | Used to monitor the progress of reactions and to assess the purity of the synthesized products. mit.edu |

Future Perspectives in this compound Research

The research landscape for this compound and its derivatives is expanding, with several promising directions for future exploration. The versatility of its chemical structure provides a foundation for innovation in supramolecular chemistry, materials science, and analytical chemistry.

In supramolecular chemistry, future research will likely focus on the design of more complex and functional coordination polymers and MOFs using this compound-based ligands. The aim will be to create materials with tailored porosity, catalytic activity, and sensing capabilities. The exploration of self-assembling systems based on this compound for applications in nanotechnology and biomaterials is also a promising avenue.

In materials science, the development of novel functional polymers incorporating the this compound moiety is expected to continue. This includes the synthesis of new drug-delivery systems with enhanced efficacy and biocompatibility, as well as the creation of advanced materials with unique optical, electronic, or mechanical properties. The potential use of these derivatives in the development of "smart" materials that respond to external stimuli is an exciting area of future research.

In the field of analytical chemistry, there is potential for the development of new analytical methods that utilize the specific properties of this compound. This could include its use as a derivatizing agent for the sensitive detection of other molecules or as a selective ligand in chemical sensors. Further investigation into its utility as a standard in various analytical techniques will also be beneficial.

Q & A

Q. Critical parameters for optimization :

- Reaction temperature : Excess heat can lead to side reactions (e.g., hydrolysis).

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but require rigorous drying.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Answer:

Contradictions often arise from variations in experimental design or substituent effects. Methodological strategies include:

- Cross-validation : Replicate assays (e.g., enzyme inhibition, cell viability) under standardized conditions .

- Meta-analysis : Compare IC₅₀ values, dose-response curves, and assay endpoints across studies .

- Structural analysis : Use XRD or computational modeling to correlate substituent positions (e.g., electron-withdrawing groups at the 4-position) with activity trends .

Example : Discrepancies in anticancer activity may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. ATP-based viability tests) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- X-ray diffraction (XRD) : Resolves crystal packing, bond lengths (e.g., C=O bond: ~1.23 Å), and torsion angles .

- NMR spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, NH at δ 6.5–7.0 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O at ~167 ppm) and aromatic carbons .

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. Table 1: Common Characterization Techniques

| Technique | Parameters Analyzed | Example References |

|---|---|---|

| XRD | Crystal structure, bond lengths | |

| ¹H/¹³C NMR | Proton/carbon environments | |

| HPLC | Purity (>98%), stability |

Advanced: What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition studies?

Answer:

- Systematic substitution : Introduce functional groups (e.g., -NO₂, -OCH₃) at the benzyl or benzamide positions to assess steric/electronic effects .

- In vitro assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Computational docking : Map binding interactions (e.g., hydrogen bonds with active-site residues) using software like AutoDock Vina .

Example : A 4-nitro substituent may enhance binding to hydrophobic enzyme pockets, increasing inhibitory potency .

Basic: What are the key considerations in designing stability studies for this compound under various storage conditions?

Answer:

- Storage variables : Test temperature (4°C vs. 25°C), humidity (0–75% RH), and light exposure (UV vs. dark) .

- Analytical methods :

- HPLC : Monitor degradation products (e.g., hydrolyzed benzoic acid) .

- LC-MS : Identify oxidation byproducts (e.g., N-oxide derivatives) .

- Accelerated stability testing : Use elevated temperatures (40–60°C) to predict shelf life .

Q. Table 2: Stability Data Under Accelerated Conditions

| Condition | Degradation (%) at 30 Days | Major Byproduct |

|---|---|---|

| 40°C, 75% RH | 12.5 | 4-Benzylbenzoic acid |

| 25°C, dark | 2.3 | None detected |

Advanced: How can researchers address low solubility of this compound derivatives in aqueous assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for salt formation .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .

Example : A 4-methoxy derivative showed 3-fold higher solubility in PBS (pH 7.4) compared to the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products